molecular formula C7H9FN2 B2637426 (3-fluoro-5-methylpyridin-4-yl)methanamine CAS No. 1393574-39-4

(3-fluoro-5-methylpyridin-4-yl)methanamine

Cat. No.: B2637426
CAS No.: 1393574-39-4
M. Wt: 140.161
InChI Key: CHJVSENERKXRAC-UHFFFAOYSA-N
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Description

(3-fluoro-5-methylpyridin-4-yl)methanamine is an organic compound with a molecular formula of C7H9FN2 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-5-methylpyridin-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methylpyridine.

    Bromination: The starting material undergoes bromination to introduce a bromine atom at the 4-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to replace the bromine atom with an amine group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the bromination and amination steps.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-5-methylpyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(3-fluoro-5-methylpyridin-4-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-fluoro-5-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-methylpyridin-4-yl)methanamine: Similar structure but lacks the fluorine atom.

    (5-fluoropyridin-3-yl)methanamine: Similar structure but with different substitution positions.

Uniqueness

The presence of the fluorine atom in (3-fluoro-5-methylpyridin-4-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

(3-fluoro-5-methylpyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJVSENERKXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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